Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate
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Overview
Description
Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate is a chemical compound with the molecular formula C2HClF3NaO2S. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is often used in research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate typically involves the reaction of 1-chloro-2,2,2-trifluoroethane with sodium sulfinate under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc in methanol or DMF are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate involves its reactivity with various nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is facilitated by the electron-withdrawing effects of the trifluoromethyl group, which makes the carbon-chlorine bond more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1-chloro-2,2,2-trifluoroethane: A related compound with similar reactivity but without the sulfonate group.
1,1,1-trichloro-2,2,2-trifluoroethane: Another similar compound used in different industrial applications.
Uniqueness
Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate is unique due to the presence of both the sulfonate and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specialized chemical syntheses and industrial applications .
Properties
Molecular Formula |
C2HClF3NaO2S |
---|---|
Molecular Weight |
204.53 g/mol |
IUPAC Name |
sodium;1-chloro-2,2,2-trifluoroethanesulfinate |
InChI |
InChI=1S/C2H2ClF3O2S.Na/c3-1(9(7)8)2(4,5)6;/h1H,(H,7,8);/q;+1/p-1 |
InChI Key |
KPVGMYBZJHWJDP-UHFFFAOYSA-M |
Canonical SMILES |
C(C(F)(F)F)(S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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